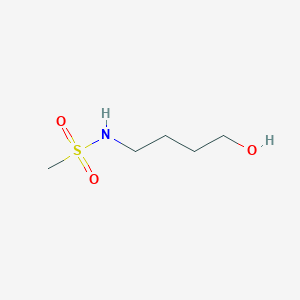

n-(4-Hydroxybutyl)methanesulfonamide

Description

Properties

Molecular Formula |

C5H13NO3S |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

N-(4-hydroxybutyl)methanesulfonamide |

InChI |

InChI=1S/C5H13NO3S/c1-10(8,9)6-4-2-3-5-7/h6-7H,2-5H2,1H3 |

InChI Key |

FYBUTCAPNMDXGI-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NCCCCO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(4-Hydroxybutyl)methanesulfonamide

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the methanesulfonamide moiety via reaction of amines with methanesulfonyl chloride.

- Introduction or transformation of side chains to incorporate the 4-hydroxybutyl group.

- Reduction and functional group modifications to achieve the hydroxy functionality at the terminal position.

Detailed Synthetic Route from Methanesulfonyl Precursors

A notable method involves starting from 4-[(methylsulfonyl)amino]-oxo-benzenebutanoic acid derivatives, which undergo a series of transformations to yield methanesulfonamide compounds with hydroxy-functionalized side chains.

Stepwise Process (Adapted from Patent):

| Step | Reaction Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Fisher esterification of 4-[(methylsulfonyl)amino]-oxo-benzenebutanoic acid to methyl ester | Methanol, conc. H2SO4, 60°C, 4 hours | 92% yield; product crystallizes upon cooling |

| 2 | Reduction of methyl ester with (-)-Diisopinocampheylchloroborane (DIP-Cl) to hydroxyl ester | Low temperature, specific solvent | Stereoselective reduction to (S)-hydroxy derivative |

| 3 | Lactonization of hydroxy ester with acid catalyst | −10°C to 23°C | Formation of tetrahydrofuran ring intermediate |

| 4 | Reduction of lactone intermediate with Diisobutylaluminium hydride (DIBAL-H) | −35°C to −30°C | Yields N-[4-[(2S)-tetrahydro-5-hydroxy-2-furanyl]phenyl]methanesulfonamide |

This multi-step route yields a hydroxy-substituted methanesulfonamide derivative with high stereochemical control and purity.

Alternative Synthesis via Amine and Methanesulfonyl Chloride

Another approach starts from aniline or related amines, which are reacted with methanesulfonyl chloride to form N-phenyl methanesulfonamide intermediates. Subsequent functionalization steps introduce the hydroxybutyl side chain.

Example Process (Adapted from CN Patent):

| Step | Reaction Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Reaction of aniline with methanesulfonyl chloride to form N-phenyl methanesulfonamide | Standard sulfonylation conditions | High yield, straightforward |

| 2 | Acylation with chloroacetyl chloride to introduce 2-chloroacetyl group | Controlled temperature, inert atmosphere | Intermediate for further substitution |

| 3 | Amination with isopropylamine to replace chloro group | Room temperature, 1–15 hours | Formation of aminoacetyl derivative |

| 4 | Reduction with sodium borohydride to convert ketone/amide to hydroxy compound | Temperature range −45°C to 45°C | Final product: N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methanesulfonyl benzylamine hydrochloride |

This method is advantageous for industrial-scale synthesis due to its short reaction sequence, high yield, and product purity.

Purification and Characterization

Purification techniques typically involve crystallization, filtration, and chromatographic methods (e.g., silica gel column chromatography). Characterization is performed using:

- Melting point determination.

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR).

- Mass spectrometry (MS).

- High-performance liquid chromatography (HPLC) for purity assessment.

For example, methyl-4-[(methylsulfonyl)amino]-oxo-benzenebutanoate showed a melting point of 181–183°C and characteristic NMR signals confirming its structure.

Comparative Summary of Preparation Methods

Research Findings and Analytical Data

- The esterification step in the multi-step synthesis achieves 92% yield with 99% purity by area under HPLC, demonstrating efficient conversion.

- NMR data confirm the presence of characteristic sulfonamide and hydroxybutyl signals, ensuring structural integrity.

- Reduction steps using DIP-Cl and DIBAL-H provide stereoselective transformations crucial for biological activity.

- Industrially relevant methods emphasize cost-effectiveness, simplicity, and scalability while maintaining high product purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxybutyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-Hydroxybutyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Hydroxybutyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the hydroxyl group can participate in various biochemical pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Physicochemical Properties

Key differences arise from substituent groups:

Notes:

Spectroscopic Profiles

Spectroscopic data highlight substituent-driven variations:

NMR Shifts :

IR Absorptions :

Implications for this compound :

- Expected $ ^1H $ NMR signals for the hydroxybutyl chain (δ 1.5–3.7 ppm) and hydroxyl proton (δ 1.5–2.5 ppm, broad).

- IR would show O-H stretch (~3300 cm⁻¹) and S=O stretches (~1150–1350 cm⁻¹), akin to but distinct from non-hydroxylated analogs .

Structural and Crystallographic Features

- Hydrogen Bonding : N-(4-Hydroxyphenyl)benzenesulfonamide forms N–H⋯O and O–H⋯O bonds, stabilizing its crystal lattice . In contrast, the hydroxybutyl chain in the target compound may favor intramolecular H-bonding, reducing crystallinity compared to aryl-substituted analogs.

- Conformational Flexibility : The aliphatic chain in this compound allows greater rotational freedom versus rigid aromatic systems in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.